molecular formula C12H18BF3O2 B2639164 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane CAS No. 2410440-14-9

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane

Cat. No.: B2639164
CAS No.: 2410440-14-9
M. Wt: 262.08
InChI Key: MPDFIVMYKPINPF-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane is a complex organic compound that features a unique bicyclo[1.1.1]pentane structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable bicyclo[1.1.1]pentane precursor with a trifluoromethylating agent and a boronic ester. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions. For example, the reaction of 4,4,5,5-tetramethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphospholane with hexafluoroacetone leads to the formation of regioisomeric cage phosphoranes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include boronic acids, esters, and various substituted derivatives that retain the bicyclo[1.1.1]pentane core structure.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane is unique due to its combination of a bicyclo[1.1.1]pentane core and a trifluoromethyl group. This combination imparts exceptional chemical stability and reactivity, making it a versatile intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BF3O2/c1-8(2)9(3,4)18-13(17-8)11-5-10(6-11,7-11)12(14,15)16/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDFIVMYKPINPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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